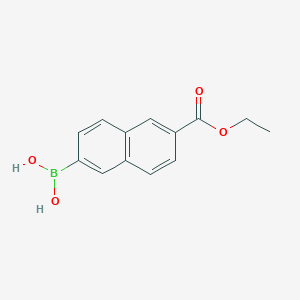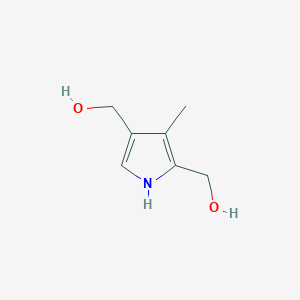
3-methyl-1H-Pyrrole-2,4-dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1H-Pyrrole-2,4-dimethanol is a chemical compound with the molecular formula C7H11NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
The synthesis of 3-methyl-1H-Pyrrole-2,4-dimethanol can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions . Another method involves the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring .
化学反应分析
3-methyl-1H-Pyrrole-2,4-dimethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, or benzoyl chloride in the presence of a base.
科学研究应用
3-methyl-1H-Pyrrole-2,4-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, polymers, and other materials due to its aromatic properties.
作用机制
The mechanism of action of 3-methyl-1H-Pyrrole-2,4-dimethanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
3-methyl-1H-Pyrrole-2,4-dimethanol can be compared with other pyrrole derivatives, such as:
3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Pyrrolo[3,2-c]carbazole: This compound contains a fused pyrrole and carbazole ring system, exhibiting unique photophysical and antioxidant properties.
属性
分子式 |
C7H11NO2 |
|---|---|
分子量 |
141.17 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-4-methyl-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C7H11NO2/c1-5-6(3-9)2-8-7(5)4-10/h2,8-10H,3-4H2,1H3 |
InChI 键 |
PZVUKMJQPWMQLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC=C1CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


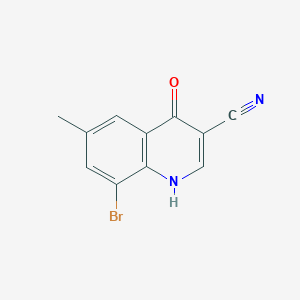
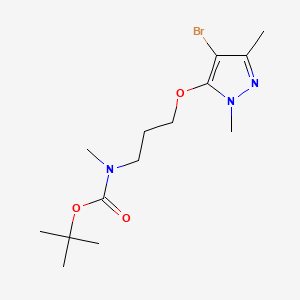
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)

![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
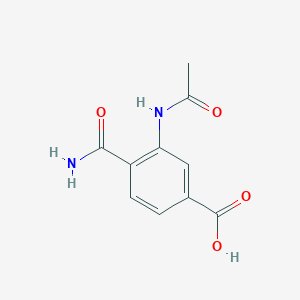
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
